molecular formula C17H24N4O3S2 B357464 1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE CAS No. 902630-49-3

1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B357464
CAS No.: 902630-49-3
M. Wt: 396.5g/mol
InChI Key: SZXWNMVIODUJNE-UHFFFAOYSA-N
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Description

1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

    Sulfonylation: The benzothiadiazole core is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Piperidinecarboxamide Formation: The sulfonylated benzothiadiazole is reacted with piperidinecarboxylic acid derivatives to form the desired piperidinecarboxamide structure.

    Isopentyl Substitution: Finally, the isopentyl group is introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: A glycine derivative with similar structural features.

    N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-leucine: Another benzothiadiazole derivative with a piperidinecarboxamide structure.

Uniqueness

1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-N-(3-METHYLBUTYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

902630-49-3

Molecular Formula

C17H24N4O3S2

Molecular Weight

396.5g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-methylbutyl)piperidine-3-carboxamide

InChI

InChI=1S/C17H24N4O3S2/c1-12(2)8-9-18-17(22)13-5-4-10-21(11-13)26(23,24)15-7-3-6-14-16(15)20-25-19-14/h3,6-7,12-13H,4-5,8-11H2,1-2H3,(H,18,22)

InChI Key

SZXWNMVIODUJNE-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32

Canonical SMILES

CC(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32

Origin of Product

United States

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